(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
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Overview
Description
“(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1H-benzo[d]imidazole derivatives involves the formation of hydrogen bonds . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 183.64 .Scientific Research Applications
Synthesis and Characterization
The compound serves as a precursor in the synthesis of novel derivatives and complexes. For instance, it has been utilized in the synthesis of novel oxadiazole derivatives, showcasing its role in creating compounds with potential applications in materials science and medicinal chemistry (Vishwanathan & Gurupadayya, 2014). Additionally, its derivatives have been explored for the synthesis of fluorescent probes, indicating its utility in creating sensitive materials for metal ion detection (Zheng Wen-yao, 2012).
Biological and Chemical Applications
The compound and its derivatives exhibit significant biological activities. For example, complexes derived from Schiff base ligands incorporating this motif have shown promising antibacterial, antifungal, and antitumor activities (Al-Hakimi et al., 2020). Moreover, its role in the synthesis of amino acid compounds as corrosion inhibitors demonstrates its applicability in materials science, offering insights into the protection of metals against corrosion (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial and Catalytic Properties
Its application extends to the design and synthesis of compounds with antimicrobial properties. Derivatives such as 2-alkanamino benzimidazole have shown marked potency as antimicrobial agents, highlighting its significance in drug design and development (Ajani et al., 2016). Additionally, its utility in the development of novel catalytic processes for organic synthesis reflects its importance in chemical research, demonstrating its versatility in facilitating complex reactions (Chen et al., 2020).
Safety and Hazards
When handling “(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
1H-benzimidazol-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQMBEFIWCORAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.